N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide
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Overview
Description
N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a methoxybenzenesulfonamido group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 4-methoxybenzenesulfonyl chloride, and 3-aminopyridine-5-carboxylic acid. The synthesis might proceed through the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Sulfonamide Formation: The 4-methoxybenzenesulfonyl chloride reacts with an amine group to form the sulfonamide intermediate.
Coupling Reaction: The benzodioxole intermediate is coupled with the sulfonamide intermediate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-YL)-5-(4-methoxybenzenesulfonamido)pyridine-3-carboxamide
- N-(2H-1,3-Benzodioxol-5-YL)-5-(4-chlorobenzenesulfonamido)pyridine-3-carboxamide
- N-(2H-1,3-Benzodioxol-5-YL)-5-(4-nitrobenzenesulfonamido)pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. The methoxy group, for example, can influence the compound’s reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
878061-42-8 |
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Molecular Formula |
C20H17N3O6S |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O6S/c1-27-16-3-5-17(6-4-16)30(25,26)23-15-8-13(10-21-11-15)20(24)22-14-2-7-18-19(9-14)29-12-28-18/h2-11,23H,12H2,1H3,(H,22,24) |
InChI Key |
SKKCOVUTYVTEOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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